6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile
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Overview
Description
6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is an organic compound that features a pyridine ring substituted with a chlorine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-3-pyridylglyoxylate: Used as a pharmaceutical intermediate.
2-Chloropyridine-3-boronic acid: Utilized in organic synthesis and as a reagent in cross-coupling reactions.
Uniqueness
6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(2-chloropyridin-3-yl)-6-oxohexanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-11-9(5-4-8-14-11)10(15)6-2-1-3-7-13/h4-5,8H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMRWNSHGDHXCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641806 |
Source
|
Record name | 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-78-4 |
Source
|
Record name | 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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